1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a dimethyl-substituted oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the cycloaddition of appropriate precursors. One common method is the [2 + 2] cycloaddition reaction, which can be catalyzed by photochemical or palladium-catalyzed processes . The reaction conditions often include the use of specific ligands and solvents to achieve high yields and selectivity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the cycloaddition reactions for scalability, including the use of continuous flow reactors and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can be involved in further cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while cycloaddition reactions can produce more complex bicyclic compounds.
Scientific Research Applications
1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of sp3-rich chemical spaces.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially leading to the development of new pharmaceuticals with improved properties.
Material Science: Its incorporation into polymers and other materials can enhance their physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane exerts its effects is primarily through its reactivity in chemical reactions. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The bicyclic structure provides rigidity and spatial orientation, which can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane: This compound is similar but lacks the dimethyl substitution, which can affect its reactivity and applications.
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Another similar compound with a different substitution pattern, which can lead to variations in its chemical behavior and applications.
Uniqueness: 1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other similar bicyclic compounds. The presence of the dimethyl groups can influence the compound’s stability and its interactions in various chemical reactions.
Properties
IUPAC Name |
1-(iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(7,5-9)10-4-6/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSCLKYVJQOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CI)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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